
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique azetidine ring structure and the presence of trifluoromethyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using an alcohol and an appropriate leaving group.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the azetidine intermediate with hydroxylamine and an acylating agent to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the hydroxyacetimidamide moiety, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetamide: Similar structure but lacks the imidamide moiety.
(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxypropionamide: Similar structure with a different acyl group.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl and ethoxy groups in the azetidine ring, along with the hydroxyacetimidamide moiety, makes this compound unique.
Reactivity: The combination of functional groups provides a diverse range of chemical reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C8H14F3N3O2 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H14F3N3O2/c1-2-16-7(8(9,10)11)4-14(5-7)3-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13) |
InChI Key |
MTIHITMCVSJLTI-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1(CN(C1)C/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
CCOC1(CN(C1)CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
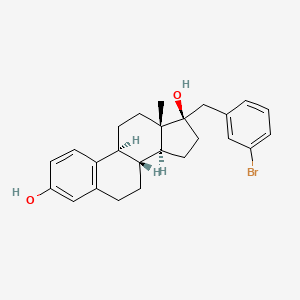
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)
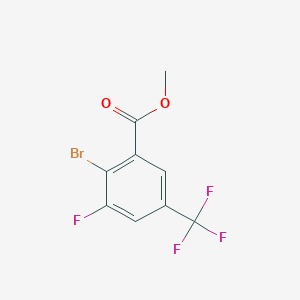

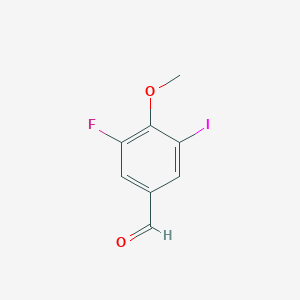
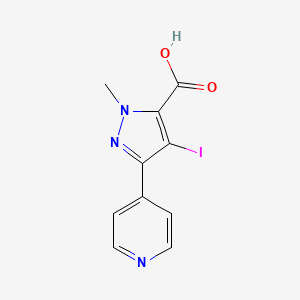
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
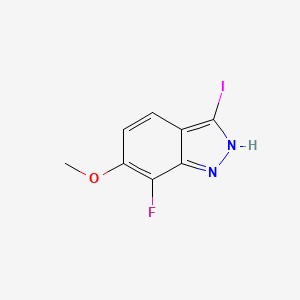
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
